5-Methoxy-2-nitrophenylboronic acid
Overview
Description
Chemical Reactions Analysis
Boronic acids, including 5-Methoxy-2-nitrophenylboronic acid, are used as building blocks and synthetic intermediates . They can be used in Suzuki-Miyaura cross-coupling reactions . The replacement of the carboxylic acid group by boronic acid has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Physical And Chemical Properties Analysis
The physical form of 5-Methoxy-2-nitrophenylboronic acid is solid . The molecular weight is 196.96 g/mol.Scientific Research Applications
Specific Reduction of Fructose in Food Matrices
5-Methoxy-2-nitrophenylboronic acid and its derivatives have been explored for their potential to specifically reduce fructose in food matrices like fruit juice. This process involves the formation of esters with diol structures, offering a promising avenue for altering sugar composition in food products without affecting other components like sucrose or fruit acids. The application of certain substituted boronic acids has shown potential for interaction with fructose, indicating the versatility of these compounds in food technology (Pietsch & Richter, 2016).
Synthesis of Organic Compounds
The derivative, 3-methoxy-5-nitrophenylboronic acid, plays a role in the synthesis of complex organic structures. It has been used in a series of reactions to produce compounds like 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one, showcasing its utility in the field of synthetic organic chemistry and the development of new materials and drugs (Havaldar et al., 2004).
Environmental Sensitivity of Protein Reagents
In the realm of biochemistry, certain derivatives of 5-Methoxy-2-nitrophenylboronic acid, like 2-methoxy-5-nitrobenzyl bromide, have shown promising results as environmentally sensitive protein reagents. These compounds offer insights into enzyme interactions with substrates, providing a valuable tool for understanding biochemical pathways and mechanisms (Horton et al., 1965).
Voltammetric Characterization in Electrochemistry
In electrochemistry, 2-Methoxy-4-Nitrophenyl derivatives have been utilized to modify carbon particle surfaces. This modification enhances the electrochemical behavior of the particles, offering potential applications in sensors, energy storage, and other fields requiring precise electrical conductivity control (Pandurangappa & Ramakrishnappa, 2006).
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that boronic acids, including 5-Methoxy-2-nitrophenylboronic acid, may have promising applications in medicinal chemistry in the future .
properties
IUPAC Name |
(5-methoxy-2-nitrophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO5/c1-14-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKZDSKDGQNCNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-nitrophenylboronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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